molecular formula C10H14N4 B15096812 (6-Phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)hydrazine

(6-Phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)hydrazine

Cat. No.: B15096812
M. Wt: 190.25 g/mol
InChI Key: MSWBZIQTZFCPOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)hydrazine is a heterocyclic compound that features a pyrimidine ring fused with a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)hydrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with a suitable diketone or ketoester in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(6-Phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)hydrazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenylpyrimidine oxides, while reduction can produce phenylpyrimidine amines .

Scientific Research Applications

(6-Phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)hydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This can result in various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Similar Compounds

  • (6-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)hydrazine
  • (6-Ethyl-1,4,5,6-tetrahydropyrimidin-2-yl)hydrazine
  • (6-Phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)amine

Uniqueness

(6-Phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)hydrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

(6-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)hydrazine

InChI

InChI=1S/C10H14N4/c11-14-10-12-7-6-9(13-10)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H2,12,13,14)

InChI Key

MSWBZIQTZFCPOH-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(NC1C2=CC=CC=C2)NN

Origin of Product

United States

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